フタレインパープル

説明

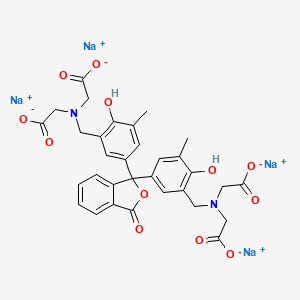

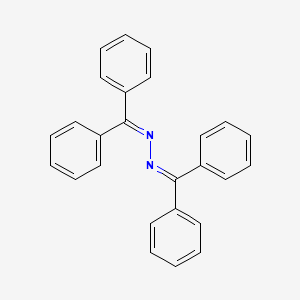

O-Cresolphthalein complexone tetrasodium salt is a useful research compound. Its molecular formula is C32H28N2Na4O12 and its molecular weight is 724.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality o-Cresolphthalein complexone tetrasodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Cresolphthalein complexone tetrasodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

金属滴定指示薬

フタレインパープルは、滴定における金属指示薬として役立ちます。これは、金属イオンを含む錯体滴定における当量点の決定に特に役立ちます。 この化合物は、特定の波長での色の変化により、光度検出に適しています .

pH指示薬

この化合物は、溶液のpHに応答して色が変化する能力があるため、pH指示薬としても使用されます。 酸性条件下では無色ですが、pHがアルカリ性になるにつれてピンクから紫に変わります .

反応速度論的研究

教育現場では、フタレインパープルの強塩基性溶液中でのピンクから無色への段階的な色の変化は、反応速度論を研究するために使用されます .

バリウム分析

これは、バリウムの光度滴定で使用され、指示薬として作用します。 当量点は、特定の波長でオプトロードを使用して決定できます .

生体医用アプリケーション

フタレインパープルは、生体細胞の検出、アミロイド関連疾患の治療、ゲノミクス、血液分析、尿分析、歯科印象材料の成分として、生体医用分野で有望であることが示されています .

エンターテイメントおよび教育ツール

作用機序

Target of Action

Phthalein purple, also known as tetrasodium;2-[[5-[1-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate, is primarily used as a metal indicator . It is a complexone, a type of compound that forms complexes with metal ions . The primary targets of Phthalein purple are therefore metal ions in a solution .

Mode of Action

Phthalein purple interacts with its targets, the metal ions, by forming complexes with them . This interaction results in a change in the color of the solution, which is used to indicate the presence and concentration of specific metal ions .

Pharmacokinetics

Given its use as a laboratory reagent, it is likely that these properties would vary significantly depending on the specific experimental conditions, including the ph and the presence of other compounds .

Result of Action

The primary molecular effect of Phthalein purple’s action is the formation of complexes with metal ions . This results in a change in the color of the solution, which can be used to detect the presence and concentration of these ions . On a cellular level, the effects of Phthalein purple would depend on the specific biological context. For instance, in a cell, the compound could potentially interfere with processes that involve metal ions, such as enzymatic reactions.

Action Environment

The action, efficacy, and stability of Phthalein purple are influenced by various environmental factors. For instance, the pH of the solution can affect the compound’s ability to form complexes with metal ions . Additionally, the presence of other compounds that can also bind to metal ions may influence the effectiveness of Phthalein purple as a metal indicator .

特性

IUPAC Name |

tetrasodium;2-[[5-[1-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O12.4Na/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42;;;;/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMPPVYJZJBIES-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N2Na4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2411-89-4 (Parent) | |

| Record name | Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-5-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30889800 | |

| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62698-54-8 | |

| Record name | Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-5-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Phthalein Purple suitable for determining Sulphate ion concentrations?

A1: Traditional precipitation methods for determining Sulphate ion concentrations, especially in small amounts (3 to 20 mg), can be inaccurate and time-consuming. Phthalein Purple offers a faster and more accurate alternative by serving as a metal indicator in a complexometric titration method. []

Q2: How does the complexometric titration using Phthalein Purple work?

A2: In this method, the sample containing Sulphate ions is first passed through a cation exchange column. The Sulphate ions are then eluted and collected. Following this, the solution is boiled and titrated with a standard solution of disodium ethylenediaminetetraacetate (EDTA) in the presence of alcohol and ammonia. Phthalein Purple acts as an indicator, changing color upon complexation with metal ions, signifying the endpoint of the titration. This color change allows for the accurate determination of Sulphate ion concentration. []

Q3: Beyond Sulphate, can Phthalein Purple be used for analyzing other ions?

A3: Yes, Phthalein Purple can be used for the direct titration and determination of other metal ions like Calcium, Magnesium, and Barium. Its ability to form colored complexes with these metals makes it a versatile indicator in complexometric titrations. []

Q4: How does Phthalein Purple compare to other chelating ion-exchangers for separating metal ions?

A4: Research compared Phthalein Purple coated on a polystyrene-divinylbenzene substrate to commercially available chelating ion-exchangers like Diasorb IDA silica and Tosoh TSK Gel Chelate 5 PW. While all three have iminodiacetic acid functional groups, their effectiveness in separating alkaline-earth and transition metal ions differed. The study found that the complexing ability decreased in the order: IDA-silica > TSK Gel Chelate 5 PW > Phthalein Purple coated resin. While the selectivity of IDA-silica and TSK Gel Chelate 5 PW were similar, the Phthalein Purple coated column showed slight differences. []

Q5: Are there environmental applications for Phthalein Purple?

A5: While not directly highlighted in the provided research, the ability of Phthalein Purple to detect and quantify metal ions like Calcium and Magnesium makes it potentially useful in analyzing water samples. This could be relevant in assessing water quality and the impact of human activities, as indicated by research exploring the effects of road salting and construction on a highland stream's chemical parameters, including Calcium concentration. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

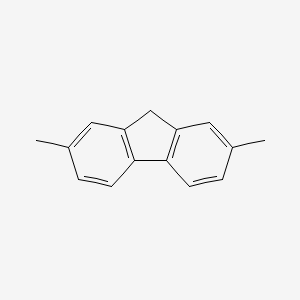

![7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine](/img/structure/B1345523.png)